molecular formula C14H10FN3O2 B2360672 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 886503-14-6

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2360672
CAS No.: 886503-14-6
M. Wt: 271.251
InChI Key: LOOOVBNTGDXUMJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings. The addition of a fluorophenyl group and a carboxylic acid moiety further enhances its chemical properties and potential biological activities.

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been widely studied for their significant impact in medicinal chemistry .

Mode of Action

It’s known that the pyrazolo[1,5-a]pyrimidine core is a privileged scaffold for drug discovery due to its great synthetic versatility, which permits structural modifications throughout its periphery . This suggests that the compound may interact with its targets in a variety of ways, leading to different biochemical changes.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their anticancer potential and enzymatic inhibitory activity . This suggests that the compound may affect pathways related to cell proliferation and enzyme function.

Result of Action

Given the noted anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives , it’s plausible that this compound could induce apoptosis or inhibit cell proliferation in cancer cells, or modulate the activity of certain enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by cyclization and saponification with sodium hydroxide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a carboxylic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c1-8-6-12(14(19)20)18-13(16-8)7-11(17-18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOOVBNTGDXUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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